N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride
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Overview
Description
N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuro[3,2-d]pyrimidine core, which is known for its stability and reactivity, making it a valuable candidate for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride typically involves multi-step organic reactions. One common method includes the formation of the benzofuro[3,2-d]pyrimidine core through a cyclization reaction, followed by the introduction of the 2,4-dimethoxyphenyl group via a substitution reaction. The final step involves the conversion to the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and biological activity.
Reduction: This reaction can remove oxygen-containing functional groups, potentially increasing the compound’s stability.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenated compounds and strong bases such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)pyrrolo[3,2-d]pyrimidin-4-amine: Similar structure but different core, leading to different reactivity and applications.
N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine: Similar structure but without the hydrochloride salt, affecting its solubility and stability.
Uniqueness
N-(2,4-dimethoxyphenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride is unique due to its combination of a benzofuro[3,2-d]pyrimidine core and the 2,4-dimethoxyphenyl group, which imparts specific chemical and biological properties. Its hydrochloride form enhances its stability and solubility, making it more suitable for various applications.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3.ClH/c1-22-11-7-8-13(15(9-11)23-2)21-18-17-16(19-10-20-18)12-5-3-4-6-14(12)24-17;/h3-10H,1-2H3,(H,19,20,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXDKEJSXQMGFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC=NC3=C2OC4=CC=CC=C43)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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